molecular formula C14H16N4O B2921433 N-[2-(3-pyridinyl)-4-pyrimidinyl]pentanamide CAS No. 866143-37-5

N-[2-(3-pyridinyl)-4-pyrimidinyl]pentanamide

Cat. No.: B2921433
CAS No.: 866143-37-5
M. Wt: 256.309
InChI Key: LJNMLHYLQYOXNG-UHFFFAOYSA-N
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Description

N-[2-(3-pyridinyl)-4-pyrimidinyl]pentanamide is a chemical compound with the molecular formula C14H16N4O It is known for its unique structure, which includes both pyridine and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-pyridinyl)-4-pyrimidinyl]pentanamide typically involves the reaction of 3-pyridinyl and 4-pyrimidinyl derivatives under specific conditionsThe reaction conditions often involve the use of solvents like toluene or xylene and catalysts such as iodine or tert-butyl hydroperoxide (TBHP) to promote the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale acylation processes using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can enhance the yield and purity of the compound by maintaining optimal reaction conditions throughout the process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-pyridinyl)-4-pyrimidinyl]pentanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyridine or pyrimidine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated derivatives of the compound can be used in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[2-(3-pyridinyl)-4-pyrimidinyl]pentanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(3-pyridinyl)-4-pyrimidinyl]pentanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways related to cancer progression . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3-pyridinyl)-4-pyrimidinyl]pentanamide is unique due to its specific combination of pyridine and pyrimidine rings, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(2-pyridin-3-ylpyrimidin-4-yl)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O/c1-2-3-6-13(19)17-12-7-9-16-14(18-12)11-5-4-8-15-10-11/h4-5,7-10H,2-3,6H2,1H3,(H,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJNMLHYLQYOXNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=NC(=NC=C1)C2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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